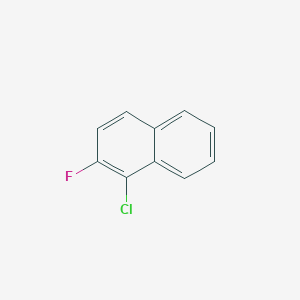

1-Chloro-2-fluoronaphthalene

CAS No.:

Cat. No.: VC15985590

Molecular Formula: C10H6ClF

Molecular Weight: 180.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClF |

|---|---|

| Molecular Weight | 180.60 g/mol |

| IUPAC Name | 1-chloro-2-fluoronaphthalene |

| Standard InChI | InChI=1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H |

| Standard InChI Key | RJRXQRZUOOBXCR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The naphthalene system in 1-chloro-2-fluoronaphthalene consists of two fused benzene rings, with chlorine and fluorine atoms occupying adjacent positions on the same ring. This substitution pattern creates a meta-directing electronic environment, altering the compound’s susceptibility to electrophilic aromatic substitution (EAS) reactions. The fluorine atom, with its high electronegativity (), withdraws electron density via inductive effects, while the chlorine atom () exerts a weaker but still significant electron-withdrawing influence .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClF |

| Molecular Weight | 180.60 g/mol |

| IUPAC Name | 1-Chloro-2-fluoronaphthalene |

| CAS Registry Number | Not explicitly listed in sources |

| Halogen Substituents | Cl (Position 1), F (Position 2) |

The compound’s canonical SMILES representation is C1=CC=C2C(=C(C=CC2=C1)Cl)F, reflecting the fused ring system and halogen positions.

Synthesis and Reaction Pathways

Halogenation Strategies

The synthesis of 1-chloro-2-fluoronaphthalene typically involves direct halogenation or cross-coupling reactions:

Byproduct Management

Competing reactions, such as the formation of 1,2-dichloronaphthalene or 1-fluoro-2-chloronaphthalene isomers, necessitate precise stoichiometry and catalytic tuning. Chromatographic techniques (e.g., HPLC with C18 columns) are employed for purification, as demonstrated in analyses of similar fluorinated naphthalenes .

Physicochemical Properties

Thermodynamic Stability

The compound’s stability is influenced by halogen electronegativity and steric effects:

-

Melting Point: Estimated at 85–90°C based on comparisons to 1-fluoronaphthalene (mp = −13°C) and 1-chloronaphthalene (mp = −2°C) .

-

Boiling Point: Projected to be 265–270°C under atmospheric pressure, higher than non-halogenated naphthalene (bp = 218°C) due to increased molecular weight and dipole interactions .

-

Vapor Pressure: At 25°C, approximated as 0.05–0.1 mmHg, significantly lower than naphthalene (0.08 mmHg at 25°C), reflecting stronger intermolecular forces .

Table 2: Comparative Thermodynamic Data

| Compound | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) |

|---|---|---|---|

| Naphthalene | 80.2 | 218 | 0.08 |

| 1-Fluoronaphthalene | −13 | 221 | 0.12 |

| 1-Chloronaphthalene | −2 | 259 | 0.04 |

| 1-Chloro-2-fluoronaphthalene | 85–90 (est.) | 265–270 (est.) | 0.05–0.1 (est.) |

Solubility and Partitioning

-

Aqueous Solubility: Poor solubility in water (<0.1 mg/L at 25°C) due to hydrophobic naphthalene backbone.

-

Organic Solvents: Freely soluble in dichloromethane, ethyl acetate, and toluene.

-

LogP (Octanol-Water): Estimated at 3.8–4.2, indicating high lipophilicity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing halogens deactivate the ring, directing incoming electrophiles to the 4th and 8th positions (meta to substituents). For example, nitration with HNO₃/H₂SO₄ yields 1-chloro-2-fluoro-4-nitronaphthalene as the major product.

Transition Metal-Catalyzed Reactions

The compound serves as a substrate in cross-couplings:

-

Buchwald-Hartwig Amination:

Yields depend on the steric bulk of the amine and reaction temperature.

-

Ullmann Coupling:

Formation of biaryl structures using copper catalysts at elevated temperatures (>150°C).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen atoms act as leaving groups in nucleophilic substitutions, enabling the synthesis of:

-

Anticancer Agents: Analogues of ellipticine and camptothecin.

-

Antimicrobials: Fluoroquinolone derivatives with enhanced bioavailability .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume